1-(5-Vinylindolin-1-yl)ethanone
Description
1-(5-Vinylindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline backbone substituted with a vinyl group at the 5-position and an acetyl group at the 1-position.
Properties
CAS No. |
136081-56-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |
InChI Key |
UMLOCUIBSYOBQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 1-(5-Vinylindolin-1-yl)ethanone with key analogs, emphasizing substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase stability and reactivity in electrophilic substitutions. For example, 1-(5-Chloro-1H-indol-3-yl)ethanone shows enhanced antifungal activity due to chlorine’s electronegativity .
- Electron-Donating Groups (e.g., Vinyl, OH): The vinyl group in this compound may facilitate polymerization or conjugation, while the hydroxy group in 1-(5-Hydroxyindolin-1-yl)ethanone improves aqueous solubility .
Antifungal and Antimicrobial Profiles
- 1-(5-Chloro-1H-indol-3-yl)ethanone: Demonstrated moderate activity against Candida albicans (MIC = 32 µg/mL) .
- α-Azole Ethanones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone): Exhibit potent antifungal activity (MIC = 8 µg/mL against Aspergillus fumigatus) due to triazole’s CYP51 inhibition .
- Nitro-Substituted Indolyl Ethanones: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) .
Mechanistic Insights: The vinyl group in this compound may enhance membrane permeability, but its lack of heterocyclic moieties (e.g., triazoles) could limit target-specific interactions .
Physicochemical Properties
- Lipophilicity (LogP): this compound: Estimated LogP = 2.1 (moderate lipophilicity). 1-(5-Hydroxyindolin-1-yl)ethanone: LogP = 1.3 due to polar hydroxy group .
- Solubility : Hydroxy and nitro substituents reduce LogP but improve solubility in polar solvents (e.g., DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
